molecular formula C13H8BrN3O2 B1472552 4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid CAS No. 1464153-40-9

4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

Cat. No.: B1472552
CAS No.: 1464153-40-9
M. Wt: 318.12 g/mol
InChI Key: USNDQZDSLJNUNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the chemodivergent approach proposed by Liu et al . They synthesized N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions. Specifically:

Scientific Research Applications

Anticancer Activity

4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid derivatives have shown significant potential in cancer research. Specifically, derivatives of pyrazino[1,2-a]benzimidazole, a closely related compound, have been investigated for their anticancer activities. Some of these derivatives demonstrated remarkable efficacy, comparable to standard drugs like melphalan and cisplatin (Demirayak & Yurttaş, 2014).

Anti-inflammatory Activity

Compounds related to this compound have also been explored for their anti-inflammatory properties. For instance, certain imidazo[1,2-a]pyrazine derivatives were synthesized and assessed for their effectiveness in reducing inflammation (Abignente et al., 1992).

Photovoltaic and Drug Formulation Applications

A study explored the use of pyrazinamide cocrystals, which share structural similarities with this compound, in various applications. These include potential use in photovoltaic systems for energy conversion and as new anti-TB drugs (Al-Otaibi et al., 2020).

Uterine-Relaxing and Antibronchospastic Properties

Imidazo[1,2-a]pyrazine derivatives have exhibited in vitro uterine-relaxing and in vivo antibronchospastic activities. This suggests potential applications in treatments for conditions related to uterine contractions and bronchial spasms (Sablayrolles et al., 1984).

Analgesic, Anti-inflammatory, and Antimicrobial Activities

Benzimidazole analogs, which are structurally related to this compound, have been synthesized and tested for their analgesic, anti-inflammatory, and antimicrobial properties, indicating a broad spectrum of potential therapeutic applications (Chikkula & Sundararajan, 2017).

Antibacterial Activities

Studies have also been conducted on the utility of related compounds for synthesizing novel heterocyclic compounds with expected antibacterial activities, highlighting the potential use of these compounds in developing new antibiotics (El-Hashash et al., 2015).

Future Directions

: Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., Xu, J., & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(59), 34486–34492. Link

Properties

IUPAC Name

4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-11-5-16-12-6-15-10(7-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNDQZDSLJNUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CN=C3C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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